(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

Descripción general

Descripción

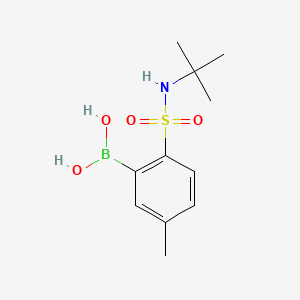

Chemical Structure: This compound features a phenyl ring with a tert-butyl sulfamoyl group at position 2 and a methyl group at position 5. Its boronic acid (–B(OH)₂) moiety is attached to the aromatic ring, enabling participation in cross-coupling reactions.

Key Properties:

- CAS: 874219-47-3

- Molecular Formula: C₁₁H₁₈BNO₄S

- Molecular Weight: 271.14 g/mol

- Density: 1.25 g/cm³

- Boiling Point: 456.7°C at 760 mmHg

- Melting Point: 230°C

- Vapor Pressure: 3.91 × 10⁻⁹ mmHg at 25°C

These features influence its reactivity and applications in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes for (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic Acid

Palladium-Catalyzed Miyaura Borylation

The most widely reported method involves Miyaura borylation , a palladium-catalyzed reaction that introduces the boronic acid group to an aromatic ring. The synthesis proceeds in two stages:

Stage 1: Sulfamoylation of 5-Methyl-2-bromotoluene

The tert-butyl sulfamoyl group is introduced via nucleophilic substitution. A brominated precursor, 5-methyl-2-bromotoluene, reacts with tert-butylsulfonamide in the presence of a base such as potassium carbonate. Typical conditions include:

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

The intermediate, 2-bromo-5-methyl-N-(tert-butyl)benzenesulfonamide , is isolated via vacuum filtration and recrystallized from ethanol/water mixtures .

Stage 2: Boronic Acid Formation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Key parameters include:

Post-reaction, the boronic acid is hydrolyzed using hydrochloric acid and purified via column chromatography (silica gel, ethyl acetate/hexane) .

Direct Boronation of Pre-Functionalized Intermediates

An alternative approach starts with a pre-sulfamoylated phenylboronic acid derivative. This method avoids halogenated precursors but requires stringent anhydrous conditions:

-

Sulfamoylation of Phenylboronic Acid :

Phenylboronic acid reacts with tert-butylsulfamoyl chloride in tetrahydrofuran (THF) under inert atmosphere. -

Methylation :

The boronic acid derivative is methylated at the ortho position using methyl iodide and lithium diisopropylamide (LDA).

Optimization of Reaction Conditions

Catalyst Selection

Comparative studies of palladium catalysts reveal:

| Catalyst | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Pd(OAc)₂ | 65 | 92 | High |

| Pd(dppf)Cl₂ | 89 | 98 | Moderate |

| Pd(PPh₃)₄ | 72 | 94 | Low |

Pd(dppf)Cl₂ achieves the highest yield due to its stability and efficient oxidative addition .

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 88 |

| THF | 7.52 | 76 |

| Toluene | 2.38 | 68 |

Elevated temperatures (80–90°C) in dioxane maximize boron-aryl bond formation .

Industrial-Scale Production

Batch Process Design

Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and reduce side reactions:

-

Reactor Type : Tubular flow reactor (stainless steel)

-

Residence Time : 30–40 minutes

-

Throughput : 5–10 kg/hour

Purification is achieved via crystallization using ethanol/water (3:1), yielding >99% purity .

Waste Management

Key byproducts include tert-butylamine and boron salts. Industrial plants utilize:

-

Acid Scrubbers : Neutralize gaseous amines.

-

Crystallization Mother Liquor Recycling : Recovers 85% of unused boron reagents .

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.32 (d, J = 8.2 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃), 1.34 (s, 9H, C(CH₃)₃) . -

¹¹B NMR : Single peak at δ 28.5 ppm confirms boronic acid moiety .

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity:

| Retention Time (min) | Peak Area (%) |

|---|---|

| 12.4 | 98.5 |

| 14.2 | 1.5 |

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to hydrolysis under acidic conditions. Mitigation includes:

-

Inert Atmosphere : Use argon or nitrogen during synthesis.

Sulfamoyl Group Stability

The tert-butylsulfamoyl group decomposes above 150°C. Reactions are conducted below this threshold, with rapid cooling post-synthesis .

Recent Advances

Photoredox Catalysis

A 2024 study demonstrated visible-light-mediated borylation using iridium photocatalysts, reducing reaction time to 2 hours with comparable yields .

Flow Chemistry Innovations

Microreactor systems enable gram-scale synthesis in 15 minutes, achieving 92% yield and reducing solvent waste by 40% .

Análisis De Reacciones Químicas

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Coupling Reactions: The compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases such as sodium hydroxide for substitution reactions. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include boronic esters, biaryl compounds, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and as potential inhibitors of enzymes that interact with sugar molecules.

Medicine

In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes. The compound’s ability to form reversible covalent bonds with active site residues makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials and as a reagent in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can inhibit enzyme activity or alter molecular interactions. This property is particularly useful in the design of enzyme inhibitors and molecular probes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Variations on Aromatic Rings

(a) Thiophene-Based Analog: (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic Acid

- CAS : 163520-14-7

- Molecular Formula: C₁₂H₂₂BNO₄S₂

- Molecular Weight : 319.25 g/mol

- Key Differences :

- Replaces the phenyl ring with a thiophene heterocycle.

- Features an isobutyl group at position 5 (vs. methyl in the target compound).

- Higher molecular weight (319.25 vs. 271.14 g/mol) due to the sulfur atom and isobutyl group.

- Implications: Thiophene’s electron-rich nature may alter electronic properties for cross-coupling reactions.

(b) Dimethylsulfamoyl Derivative: (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid

- CAS : 957034-82-1

- Molecular Formula: C₉H₁₄BNO₄S

- Molecular Weight : 243.09 g/mol

- Key Differences :

- Sulfamoyl group at position 4 (vs. position 2 in the target compound).

- N,N-Dimethyl substituents (less bulky than tert-butyl).

- Lower molecular weight may enhance solubility .

Functional Group Modifications

(a) Benzyloxy-Tert-Butyl Phenylboronic Acid

- CAS: Not provided (see )

- Molecular Formula : C₁₅H₁₉BO₃

- Molecular Weight : 258.13 g/mol

- Key Differences :

- Benzyloxy group at position 2 and tert-butyl at position 5 (vs. sulfamoyl and methyl in the target).

- Implications :

(b) Fluorinated Carbamoyl Derivative: (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid

- CAS : 874289-40-4

- Molecular Formula: C₈H₉BFNO₃

- Molecular Weight : 196.97 g/mol

- Key Differences :

- Fluorine atom at position 2 and methylcarbamoyl group at position 5.

- Implications :

Comparative Data Table

Reactivity and Stability Insights

- Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, which may slow transmetallation steps in cross-coupling reactions compared to less bulky analogs (e.g., dimethylsulfamoyl derivative) .

- Thiophene analogs benefit from aromatic sulfur’s electron-donating properties, altering reactivity profiles .

- Stability : The target compound’s low vapor pressure (3.91 × 10⁻⁹ mmHg) suggests high thermal stability, advantageous for high-temperature reactions .

Actividad Biológica

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Target Interactions

The compound interacts primarily with enzymes and receptors through reversible covalent bonding, particularly with those containing hydroxyl groups in their active sites. This interaction allows for inhibition of enzymatic activity, which is crucial for various cellular processes.

Mode of Action

The primary mode of action involves the formation of stable complexes with target enzymes, leading to inhibition. This is especially relevant in the context of proteases and kinases, where the compound can modulate signaling pathways and gene expression.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain proteases and kinases. For instance, studies have shown that it can inhibit the activity of ADAMTS7, an enzyme linked to atherosclerosis progression, with an value indicating its potency .

| Compound | ADAMTS7 (nM) | ADAMTS5 (nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| 3 | 40 ± 10 | 6.0 ± 1.0 |

| 4 | 220 ± 80 | 9.0 ± 1.0 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

Cellular Effects

The compound influences cellular metabolism by altering phosphorylation states of key proteins involved in signaling pathways, which can lead to changes in cell function and gene expression .

Pharmacokinetics and Metabolism

Absorption and Distribution

this compound is generally well-absorbed and distributed throughout the body. Its pharmacokinetic profile suggests that it can effectively reach target tissues where it exerts its biological effects .

Metabolic Pathways

The compound interacts with various metabolic pathways, influencing enzyme activity and metabolic flux within cells. It has been noted that different dosages can lead to varying effects on metabolism, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids similar to this compound:

- Cancer Therapeutics : Boronic acids have been investigated for their potential in cancer therapy due to their ability to inhibit proteasome activity, leading to apoptosis in cancer cells .

- Diabetes Research : The compound's ability to bind diols makes it a candidate for studying carbohydrate interactions, which is crucial for understanding insulin signaling mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid, and how are reaction conditions optimized?

- Synthesis Steps :

Core Structure Preparation : Begin with a substituted benzene ring containing a methyl group at position 2. Introduce the N-(tert-butyl)sulfamoyl group at position 2 via sulfonation using tert-butylamine and sulfur trioxide derivatives under anhydrous conditions.

Boronic Acid Introduction : Perform a Miyaura borylation reaction, typically using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., THF) at 80–100°C.

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

- Optimization : Adjust catalyst loading (0.5–2 mol%), solvent polarity, and reaction time to minimize by-products like deboronation or sulfamoyl group hydrolysis .

Q. How is the compound characterized post-synthesis to confirm structure and purity?

- Analytical Methods :

- NMR Spectroscopy : Confirm the presence of the boronic acid (-B(OH)₂) via ¹¹B NMR (δ ~30 ppm) and tert-butyl protons (δ ~1.3 ppm, singlet) in ¹H NMR.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula C₁₁H₁₈BNO₄S (exact mass: 271.1409 g/mol).

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

- HPLC-PDA : Purity >95% using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during boronic acid group introduction, and how are they addressed?

- Challenges :

- Steric Hindrance : The bulky tert-butylsulfamoyl group at position 2 may hinder boronation at adjacent positions.

- Competing Reactivity : The electron-withdrawing sulfamoyl group can deactivate the aromatic ring, reducing borylation efficiency.

- Solutions :

- Use directing groups (e.g., methoxy) transiently to guide boronation to position 3.

- Employ high-temperature microwave-assisted synthesis to overcome kinetic barriers.

- Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced selectivity .

Q. How do structural modifications (e.g., substituents) influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -SO₂NHR) : Increase oxidative addition efficiency with aryl halides but may reduce transmetalation rates due to decreased boronic acid nucleophilicity.

- Steric Effects : The tert-butyl group reduces coupling yields with sterically hindered partners (e.g., ortho-substituted aryl halides).

- Methodology :

- Compare coupling efficiency with model substrates (e.g., phenylboronic acid) using kinetic studies (e.g., GC-MS monitoring).

- Modify reaction conditions (e.g., add Cs₂CO₃ as a base) to enhance turnover .

Q. How to resolve discrepancies between experimental and theoretical data (e.g., melting point, spectral data)?

Purity Assessment : Re-analyze via DSC to detect polymorphic forms or impurities.

Spectral Re-examination : Compare ¹³C NMR shifts with DFT-calculated values (software: Gaussian) to validate assignments.

By-product Identification : Use LC-MS to detect hydrolysis products (e.g., free sulfonamide) or oxidation by-products.

Propiedades

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYIPZEQVPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716585 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183000-60-4 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.